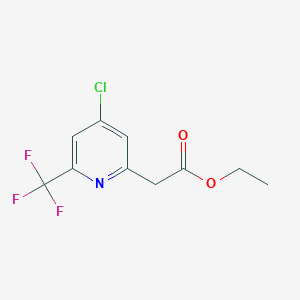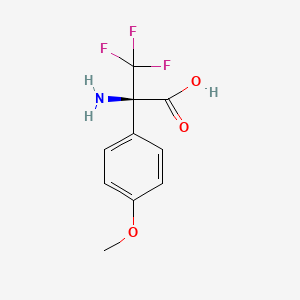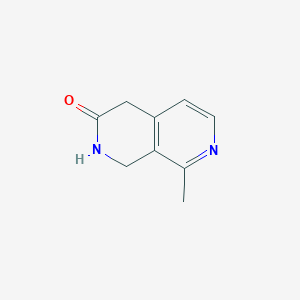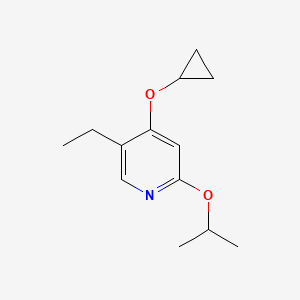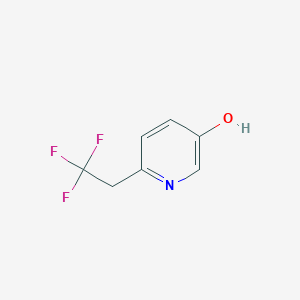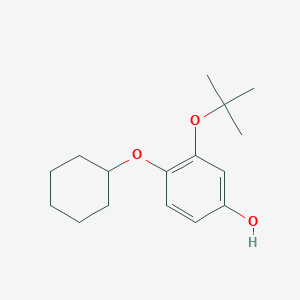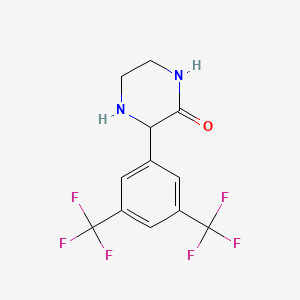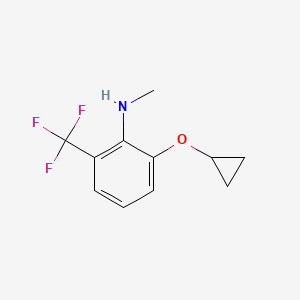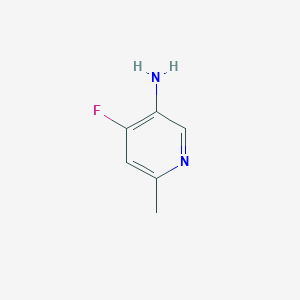
4-Fluoro-6-methylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-6-methylpyridin-3-amine: is a fluorinated pyridine derivative Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-methylpyridin-3-amine can be achieved through various methods. One common approach involves the fluorination of 6-methylpyridin-3-amine. This can be done using fluorinating agents such as N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate .
Industrial Production Methods: Industrial production of fluorinated pyridines often involves large-scale fluorination reactions using specialized equipment to handle the reactive fluorinating agents. The process typically includes steps for purification and isolation of the desired product to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluoro-6-methylpyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form complex molecules.
Common Reagents and Conditions:
Fluorination: N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is commonly used for introducing the fluorine atom.
Coupling Reactions: Palladium catalysts and arylboronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products:
Substituted Pyridines: Various substituted pyridines can be formed depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Fluoro-6-methylpyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds due to its potential biological activity.
Material Science: The compound can be used as a building block for the synthesis of materials with specific properties.
Agrochemicals: Fluorinated pyridines are often used in the development of agrochemicals due to their stability and effectiveness.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-6-methylpyridin-3-amine involves its interaction with specific molecular targets. For example, fluorinated pyridines can act as potassium channel blockers, affecting the conduction of potassium ions in biological systems . This can lead to various physiological effects, making them useful in the treatment of certain medical conditions .
Comparación Con Compuestos Similares
3-Fluoro-5-methylpyridin-4-amine: Another fluorinated pyridine with similar properties.
6-Fluoro-2-methylpyridin-3-amine: A closely related compound with a different substitution pattern.
Uniqueness: 4-Fluoro-6-methylpyridin-3-amine is unique due to its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other fluorinated pyridines .
Propiedades
Fórmula molecular |
C6H7FN2 |
|---|---|
Peso molecular |
126.13 g/mol |
Nombre IUPAC |
4-fluoro-6-methylpyridin-3-amine |
InChI |
InChI=1S/C6H7FN2/c1-4-2-5(7)6(8)3-9-4/h2-3H,8H2,1H3 |
Clave InChI |
DRGAQARBUIYYTO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=N1)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


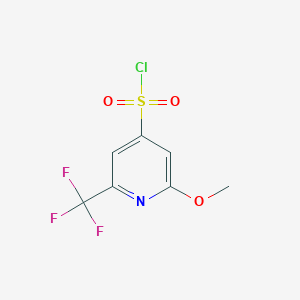
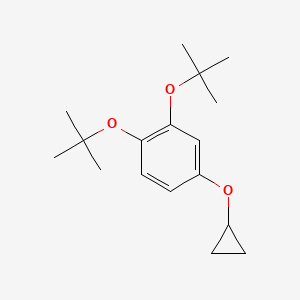
![1-[5-(1,3-Dioxolan-2-YL)-2-fluorophenyl]ethanone](/img/structure/B14844911.png)
